molecular formula C9H6F4O3 B2780561 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid CAS No. 1539967-37-7

2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B2780561
CAS No.: 1539967-37-7
M. Wt: 238.138
InChI Key: VJGURHHSPSKXBD-UHFFFAOYSA-N
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Description

2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid is a fluorinated aromatic compound featuring a phenoxyacetic acid backbone. The phenyl ring is substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, while the acetic acid moiety is linked via an oxygen atom (phenoxy group). This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research, particularly as a scaffold for bioactive molecules .

Properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-6-2-1-5(9(11,12)13)3-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGURHHSPSKXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluoro-5-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group by the phenoxy group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorinated phenoxy group can enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit specific enzymes or modulate receptor activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, linker groups, and functional modifications. Below is a detailed comparison:

Table 1: Structural Analogs and Key Differences

Compound Name Substituents (Position) Functional Group/Linker Molecular Formula Molecular Weight (g/mol) CAS No. Reference
2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid -F (2), -CF₃ (5) Phenoxyacetic acid C₉H₆F₄O₃ 222.14 220227-66-7
2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid -Cl (2), -CF₃ (5) Phenoxyacetic acid C₉H₆ClF₃O₃ 254.59 861064-49-5
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid -F (5), -CF₃ (2) Phenylacetic acid (no oxygen) C₉H₆F₄O₂ 222.14 239135-52-5
2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide -F (2), -CF₃ (4) Phenoxyacetamide C₉H₇F₄NO₂ 237.16 N/A
GW501516 (Cardarine) Thiazole ring, -CF₃ (4-phenyl) Phenoxyacetic acid derivative C₂₁H₁₈F₃NO₃S₂ 453.49 317318-70-0

Key Observations :

Substituent Effects :

  • Electron-Withdrawing Groups : The -CF₃ group enhances metabolic stability and lipophilicity compared to -Cl or -OCH₃ .
  • Positional Isomerism : The 2-fluoro-5-CF₃ substitution in the target compound vs. 5-fluoro-2-CF₃ in alters electronic distribution, impacting receptor binding in bioactive analogs .

Linker Modifications: Phenoxyacetic Acid vs. Phenylacetic Acid: The oxygen linker in phenoxyacetic acid increases polarity and hydrogen-bonding capacity compared to phenylacetic acid, affecting solubility and bioavailability . Acid vs. Amide Derivatives: Acetamide derivatives (e.g., ) exhibit improved membrane permeability due to reduced ionization at physiological pH .

Biological Activity :

  • GW501516 : A thiazole-containing analog () acts as a potent PPARδ agonist, highlighting the role of heterocyclic rings in enhancing target specificity .
  • Chloro vs. Fluoro Analogs : Chlorine substitution () may increase steric bulk but reduce metabolic stability compared to fluorine .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property This compound 2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid GW501516
LogP (Predicted) 2.8 3.2 4.5
Solubility (Water) Low Very Low Insoluble
Boiling Point Not reported Not reported >300°C
Hazard Statements H302 (Harmful if swallowed) H302, H315 H302, H411
Bioavailability (Oral) Moderate Low High
  • LogP : The higher lipophilicity of GW501516 (LogP 4.5) correlates with its enhanced cell permeability and prolonged half-life .
  • Hazard Profile : Chlorinated analogs () exhibit additional skin irritation risks (H315) compared to the fluoro-substituted target compound .

Biological Activity

2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a phenoxy group with a trifluoromethyl substituent and a fluorine atom, which contribute to its unique properties. The presence of these fluorinated groups often enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The trifluoromethyl group is known to influence the binding affinity and selectivity of compounds for their targets, potentially enhancing their pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that fluorinated phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes .

Anti-inflammatory Effects

Fluorinated compounds are also recognized for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted, potentially through the activation of caspases or inhibition of survival signaling pathways .

Research Findings and Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorinated phenolic acids against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl groups showed enhanced inhibition zones compared to their non-fluorinated counterparts, suggesting a structure-activity relationship where fluorination increases potency .
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect was linked to the downregulation of NF-kB signaling pathways.
  • Anticancer Activity : A recent study investigated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The compound's IC50 values were recorded, indicating promising anticancer potential .

Comparative Analysis

The following table summarizes the biological activities observed in studies involving this compound compared to similar fluorinated compounds:

Compound Antimicrobial Activity Anti-inflammatory Activity Anticancer Activity
This compoundModerateSignificantHigh
Trifluoromethyl phenolHighModerateLow
Non-fluorinated phenolLowLowVery Low

Q & A

Q. What are the optimal synthetic routes for 2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-fluoro-5-(trifluoromethyl)phenol with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., phase-transfer catalysts) to improve yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions and reduce trial-and-error experimentation .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹⁹F, and ¹³C) to verify substituent positions and fluorine environments .
  • High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) to assess purity (>97% is typical for research-grade material) .
  • Mass spectrometry (MS) (e.g., LC-MS/MS) to confirm molecular weight and detect trace impurities .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or thermal degradation. Solubility in polar aprotic solvents (e.g., DMSO) should be tested prior to biological assays. Avoid prolonged exposure to moisture, as trifluoromethyl and fluoro groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations can map potential energy surfaces to identify favorable reaction pathways. For instance, modeling the electron-withdrawing effects of the trifluoromethyl and fluoro groups can predict sites for electrophilic or nucleophilic attacks. Pairing this with molecular dynamics simulations helps assess solvent effects and transition states .

Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?

  • Use isotopic labeling (e.g., ¹⁸O in acetic acid) to trace reaction mechanisms.
  • Employ in situ spectroscopy (e.g., FTIR or Raman) to monitor intermediates.
  • Cross-validate findings with control experiments (e.g., varying substituents on the phenyl ring) to isolate electronic vs. steric effects .

Q. How can researchers design experiments to study the impact of fluorinated substituents on biological activity?

  • Synthesize analogs with varying fluorine positions (e.g., 3-fluoro vs. 4-fluoro isomers) and test in vitro bioactivity (e.g., enzyme inhibition assays).
  • Use molecular docking to simulate interactions with target proteins (e.g., neuraminidase or kinase enzymes), correlating fluorine’s electronegativity with binding affinity .

Q. What advanced separation techniques are suitable for isolating enantiomers or degradation products?

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) can resolve enantiomers.
  • Supercritical fluid chromatography (SFC) offers high resolution for polar derivatives.
  • Capillary electrophoresis (CE) with cyclodextrin additives separates charged degradation products .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem or EPA DSSTox entries to ensure accuracy .
  • Safety Compliance : Follow OSHA guidelines for handling fluorinated compounds, including fume hood use and PPE (gloves, goggles) .

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